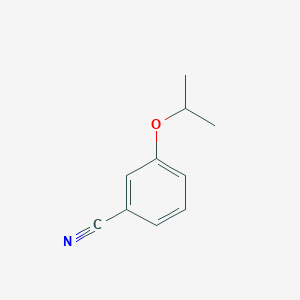
3-(Propan-2-yloxy)benzonitrile
Übersicht
Beschreibung
3-(Propan-2-yloxy)benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Applications
- Antagonists and Biological Activity : Studies on benzonitrile derivatives have led to the discovery of potent and selective antagonists with significant biological activities. For instance, benzonitrile compounds have been identified as potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, offering potential therapeutic benefits in treating neurological disorders (Huang et al., 2004). Similarly, another study discovered potent histamine H3 antagonists within the benzonitrile derivatives, which could be useful in treating sleep disorders or cognitive impairments (Dvorak et al., 2005).
Environmental and Agricultural Applications
- Herbicide Degradation : Benzonitrile herbicides, including their microbial degradation in soil and subsurface environments, have been reviewed to understand their environmental fate. The review focuses on the degradation pathways, persistent metabolites, and the diversity of degrader organisms, providing insights into managing the environmental impact of these herbicides (Holtze et al., 2008).
Chemical Synthesis and Material Science
Reactivity and Catalysis : Research on the reactivity of benzonitrile oxides with various dipolarophiles demonstrates the potential of these compounds in synthetic chemistry, offering a pathway to synthesize various organic structures through cycloaddition reactions (Vullo et al., 2004). Additionally, the influence of Lewis acids on the cycloaddition of benzonitrile oxides to different substrates has been studied, highlighting the catalytic potential of these systems (Wagner et al., 2007).
Dye-Sensitized Solar Cells (DSSCs) : The application of benzonitrile-based electrolytes in DSSCs has been explored, with findings demonstrating the long-term stability and efficiency of these cells when using benzonitrile as the electrolyte solvent. This research contributes to the development of more stable and efficient solar energy conversion technologies (Latini et al., 2014).
Wirkmechanismus
Safety and Hazards
The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCWSBVVRRERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
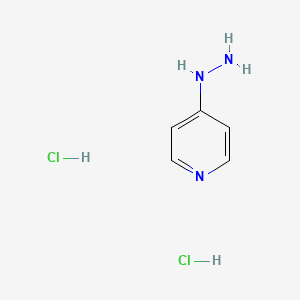
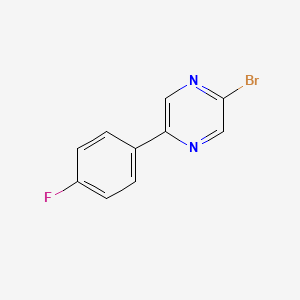
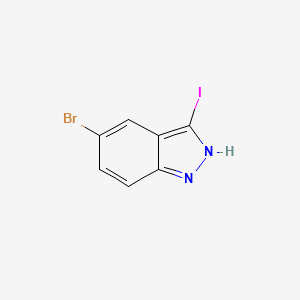
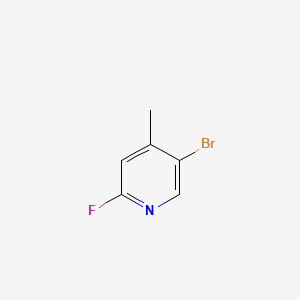
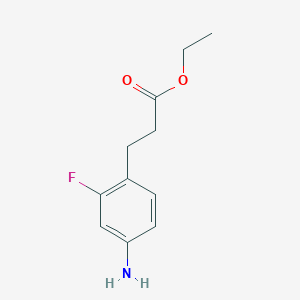

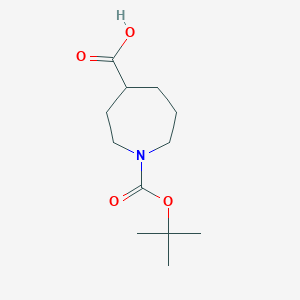

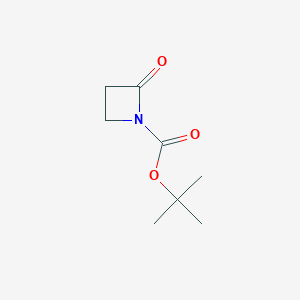
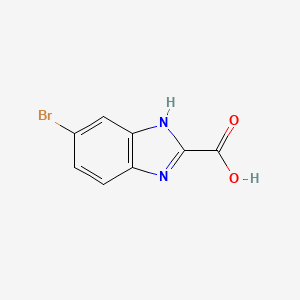
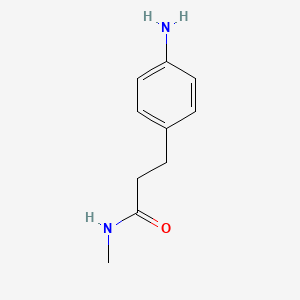
![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)
